molecular formula C9H6FNO4 B8241954 5-Fluoro-3-methyl-2-oxo-1,3-benzoxazole-6-carboxylic acid

5-Fluoro-3-methyl-2-oxo-1,3-benzoxazole-6-carboxylic acid

Cat. No.: B8241954
M. Wt: 211.15 g/mol
InChI Key: MXUSSIXOBACOSX-UHFFFAOYSA-N
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Description

5-Fluoro-3-methyl-2-oxo-1,3-benzoxazole-6-carboxylic acid is a heterocyclic compound with the molecular formula C9H6FNO4. This compound is part of the oxazole family, which is known for its diverse biological and chemical properties .

Chemical Reactions Analysis

5-Fluoro-3-methyl-2-oxo-1,3-benzoxazole-6-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 5-Fluoro-3-methyl-2-oxo-1,3-benzoxazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom in the molecule enhances its reactivity and binding affinity to biological targets, which can lead to various biological effects . The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

5-Fluoro-3-methyl-2-oxo-1,3-benzoxazole-6-carboxylic acid can be compared with other oxazole derivatives, such as:

Properties

IUPAC Name

5-fluoro-3-methyl-2-oxo-1,3-benzoxazole-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO4/c1-11-6-3-5(10)4(8(12)13)2-7(6)15-9(11)14/h2-3H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXUSSIXOBACOSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C(=C2)F)C(=O)O)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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